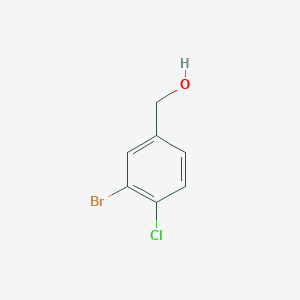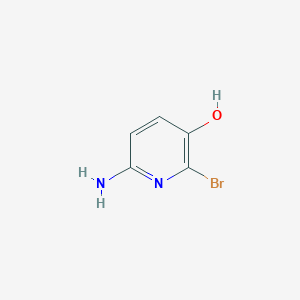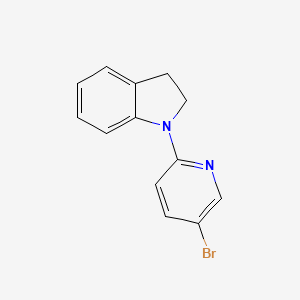
3-Bromo-4-chlorobenzyl alcohol
Übersicht
Beschreibung
3-Bromo-4-chlorobenzyl alcohol is a chemical compound with the IUPAC name (3-bromo-4-chlorophenyl)methanol . It has a molecular weight of 221.48 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-chlorobenzyl alcohol is1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 . This indicates that the compound has a bromine and a chlorine atom attached to a benzene ring, with a hydroxyl group (-OH) attached to the carbon of the benzyl position. Physical And Chemical Properties Analysis
3-Bromo-4-chlorobenzyl alcohol is a solid at room temperature . It has a molecular weight of 221.48 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chlorobenzyl Alcohol: A Comprehensive Analysis
Synthesis of Organic Compounds: 3-Bromo-4-chlorobenzyl alcohol is employed in the synthesis of various organic compounds, such as tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate and silyl ether, which are valuable intermediates in organic chemistry research and pharmaceutical development .
Halogenation Reactions: This compound is used in halogenation reactions, a process important for modifying the chemical properties of molecules, which is a critical step in the synthesis of many pharmaceuticals and agrochemicals .
Oxidation to Aldehydes: In research, 3-Bromo-4-chlorobenzyl alcohol can be oxidized to 3-bromo-4-chlorobenzaldehyde, a compound used in further chemical syntheses and potentially in the development of new materials or drugs .
Molecular Simulations: The structural information of 3-Bromo-4-chlorobenzyl alcohol is utilized in molecular simulations to understand its interactions and behavior, which is crucial for drug design and material science .
Biological Potential Studies: Indole derivatives synthesized using compounds like 3-Bromo-4-chlorobenzyl alcohol have shown potential in biological studies, particularly in cytotoxicity against cancer cell lines, indicating its role in anticancer research .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-4-chlorobenzyl alcohol are the carbon atoms in the benzene ring of the molecule . The compound interacts with these atoms through a series of chemical reactions, leading to changes in the structure and properties of the molecule .
Mode of Action
The mode of action of 3-Bromo-4-chlorobenzyl alcohol involves a series of chemical reactions. The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the bromine and chlorine atoms in the molecule can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-4-chlorobenzyl alcohol are primarily those involved in the synthesis of new compounds. For example, the compound can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of a group from boron to palladium, leading to the formation of a new compound .
Pharmacokinetics
The pharmacokinetics of 3-Bromo-4-chlorobenzyl alcohol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is highly absorbable in the gastrointestinal tract and can permeate the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of the action of 3-Bromo-4-chlorobenzyl alcohol is the formation of new compounds through chemical reactions. These new compounds can have different properties and uses, depending on the groups that have replaced the bromine and chlorine atoms in the molecule .
Action Environment
The action of 3-Bromo-4-chlorobenzyl alcohol can be influenced by various environmental factors. For example, the rate of the reactions it undergoes can be affected by factors such as temperature and the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of light .
Eigenschaften
IUPAC Name |
(3-bromo-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXLQZNUPRSYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679339 | |
| Record name | (3-Bromo-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chlorobenzyl alcohol | |
CAS RN |
329218-12-4 | |
| Record name | 3-Bromo-4-chlorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329218-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














